3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine
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Overview
Description
3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine, also known as IBST, is a compound that has attracted interest due to its unique properties1. It has a molecular formula of C11H17NO4S3 and a molecular weight of 323.441.
Synthesis Analysis
The synthesis of 3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is not explicitly mentioned in the search results. However, thiophene derivatives are used as raw materials in the synthesis of various agents2. Additionally, substituted pyridines with diverse functional groups have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons3.Molecular Structure Analysis
The molecular structure of 3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is not explicitly mentioned in the search results. However, it is known that the compound has a molecular formula of C11H17NO4S31.Chemical Reactions Analysis
The specific chemical reactions involving 3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine are not detailed in the search results. However, thiophene derivatives are known to be used in the synthesis of various agents2.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine are not explicitly mentioned in the search results. However, it is known that the compound has a molecular formula of C11H17NO4S3 and a molecular weight of 323.441.Scientific Research Applications
Anticancer Potential
A study by Parmar et al. (2021) on thiourea compounds bearing an azetidine moiety, designed according to the pharmacophoric features of VEGFR-2 inhibitors, revealed potent anticancer activity against various human cancer cell lines. This research underscores the potential of azetidine-containing compounds in cancer therapy through VEGFR-2 inhibition (Parmar et al., 2021).
Novel Synthetic Routes
The development of a stereospecific three-component reaction involving azetidines with arynes and acetonitrile by Stephens et al. (2013) demonstrates the synthetic versatility of azetidine derivatives. This method facilitates the production of N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles, precursors for bioactive compounds, highlighting azetidine's role in novel synthetic pathways (Stephens et al., 2013).
Prodrug Design
Explorations into the design of prodrugs for enhancing the therapeutic efficacy of existing drugs, as discussed by Parang et al. (2000), illustrate another application of azetidine derivatives. By modifying the structure of AZT, a known antiviral drug, through the introduction of azetidine-based prodrugs, researchers aim to improve drug delivery, reduce toxicity, and overcome resistance (Parang et al., 2000).
Building Blocks for Drug Discovery
Azetidine derivatives serve as key building blocks in drug discovery, offering structural diversity and the potential for creating novel therapeutic agents. The synthesis of 3-((hetera)cyclobutyl)azetidines by Feskov et al. (2019) provides an example of how these compounds can be used to develop new drugs with enhanced biological activity (Feskov et al., 2019).
Safety And Hazards
The safety and hazards of 3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine are not explicitly mentioned in the search results.
Future Directions
The future directions of research involving 3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine are not explicitly mentioned in the search results.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature.
properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-thiophen-2-ylsulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S3/c1-9(2)8-18(13,14)10-6-12(7-10)19(15,16)11-4-3-5-17-11/h3-5,9-10H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNXWIWOHZPODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isobutylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine |
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